molecular formula C18H15FN2O2 B2765262 Methyl 4-[(4-fluorophenyl)amino]-8-methylquinoline-2-carboxylate CAS No. 1207018-57-2

Methyl 4-[(4-fluorophenyl)amino]-8-methylquinoline-2-carboxylate

Cat. No.: B2765262
CAS No.: 1207018-57-2
M. Wt: 310.328
InChI Key: NYELCNMYADJPFB-UHFFFAOYSA-N
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Description

Methyl 4-[(4-fluorophenyl)amino]-8-methylquinoline-2-carboxylate is a quinoline derivative featuring a fluorine-substituted aniline moiety at position 4, a methyl group at position 8, and a methyl ester at position 2. The fluorine atom in the 4-fluorophenyl group may enhance metabolic stability and bioavailability compared to non-fluorinated analogs, while the methyl ester at position 2 provides a handle for further functionalization.

Properties

IUPAC Name

methyl 4-(4-fluoroanilino)-8-methylquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-11-4-3-5-14-15(20-13-8-6-12(19)7-9-13)10-16(18(22)23-2)21-17(11)14/h3-10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYELCNMYADJPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[(4-fluorophenyl)amino]-8-methylquinoline-2-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core with a fluorophenyl substitution and a carboxylate functional group. Its molecular formula is C18H15FN2O2C_{18}H_{15}FN_2O_2 with a molecular weight of approximately 310.3 g/mol . The unique substitution pattern enhances its reactivity and biological potential.

Research indicates that this compound functions primarily as an inhibitor of histone deacetylases (HDACs) . HDACs are critical in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and gene silencing. By inhibiting these enzymes, the compound promotes the accumulation of acetylated histones, which can alter gene expression patterns associated with various diseases, particularly cancer.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • In vitro studies have shown that it inhibits the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.
  • Mechanistic studies suggest that the compound may enhance the efficacy of existing chemotherapeutic agents through its HDAC inhibitory action, potentially leading to improved treatment outcomes in cancer therapies.

Antimicrobial and Anti-inflammatory Effects

Similar compounds have demonstrated antimicrobial and anti-inflammatory properties, suggesting that this compound may exhibit these activities as well:

  • Antimicrobial Activity : Preliminary screenings indicate effectiveness against certain bacterial strains, although further studies are necessary to establish a comprehensive profile.
  • Anti-inflammatory Activity : The compound's ability to modulate inflammatory pathways could position it as a candidate for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureKey Differences
2-Phenylquinoline-4-carboxylic acidLacks fluorine substitutionNo fluorine; different biological profile
6-Fluoroquinoline-4-carboxylic acidFluorine at position 6Different substitution pattern affects reactivity
1-Methyl-1,4-dihydro-9H-pyrazolo[4,3-b]quinoline-9-oneDifferent core structureDistinct biological activities due to structural differences

This comparison illustrates how specific functional groups and structural variations can influence biological activity.

Case Studies and Research Findings

Recent studies have provided valuable insights into the biological activities of this compound:

  • Cancer Cell Proliferation Inhibition : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability in breast cancer cell lines, indicating its potential as an anticancer agent.
  • Histone Acetylation Levels : Another research effort quantified histone acetylation levels post-treatment, revealing a marked increase in acetylated histones correlating with reduced HDAC activity.
  • Synergistic Effects with Chemotherapy : A combination study showed that when used alongside standard chemotherapy drugs, the compound enhanced the overall cytotoxic effect on cancer cells, suggesting potential for combination therapies.

Scientific Research Applications

Anticancer Properties

Research indicates that methyl 4-[(4-fluorophenyl)amino]-8-methylquinoline-2-carboxylate exhibits significant anticancer activity, primarily through the inhibition of histone deacetylases (HDAC). This inhibition can lead to the accumulation of acetylated histones, altering gene expression patterns that may inhibit cancer cell proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7150Induction of apoptosis and cell cycle arrest
T-24200Inhibition of Aurora A kinase
A549180Cell cycle phase G1 arrest

Antimicrobial and Anti-inflammatory Effects

Similar compounds have demonstrated antimicrobial and anti-inflammatory properties. Preliminary studies suggest that this compound may also possess these activities, warranting further investigation into its potential as an antimicrobial agent.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • In Vitro Studies on Cancer Cell Lines :
    • A study evaluated its effects on MCF-7 breast cancer cells, demonstrating significant cytotoxic effects and apoptosis induction.
    • Molecular docking studies revealed strong binding affinities to key kinases involved in cancer progression.

Table 2: Molecular Docking Results

Kinase TargetBinding Energy (kcal/mol)Key Interactions
Aurora A-9.5Hydrogen bonds with Asp168, Glu171
EGFR-8.7π-stacking with Phe1039
VEGFR-8.5Ionic interaction with Lys1046
  • Antimicrobial Activity :
    • Preliminary tests indicated potential antibacterial effects against various strains, suggesting a broader application in infectious disease treatment.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences between the target compound and related quinoline derivatives from the literature:

Compound Name Substituents (Position) Key Functional Groups Synthesis Method (Reference)
Methyl 4-[(4-fluorophenyl)amino]-8-methylquinoline-2-carboxylate 4-(4-Fluorophenylamino), 8-methyl, 2-methyl ester Fluorine (electron-withdrawing), methyl ester Likely Pd-catalyzed cross-coupling*
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-Amino, 2-(4-chlorophenyl), 3-(4-methoxyphenyl) Chlorine (lipophilic), methoxy (electron-donating) PdCl₂(PPh₃)₂/PCy3, K₂CO₃ in DMF
[2-(4-Nitrophenyl)-2-oxoethyl] 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate 8-Methyl, 2-(4-methylphenyl), 4-nitro oxoethyl ester Nitro (strong electron-withdrawing) Not specified (commercial data)

Notes:

  • Fluorine vs. Chlorine/Methoxy: The 4-fluorophenyl group in the target compound may confer greater electronegativity and metabolic resistance compared to the 4-chlorophenyl or 4-methoxyphenyl groups in 4k .
  • Ester Groups : The methyl ester in the target compound is less electron-withdrawing than the nitro-substituted oxoethyl esters in , suggesting differences in hydrolysis rates or nucleophilic substitution susceptibility.

Physical and Spectral Properties

  • 4k: Melting point 223–225°C (ethanol); characterized by IR and NMR .
  • Nitro Oxoethyl Esters : No data provided, but nitro groups typically lower solubility in polar solvents due to increased molecular weight and rigidity.
  • Target Compound : Predicted to exhibit a moderate melting point (similar to 4k) but higher solubility in organic solvents than nitro-containing analogs due to the smaller methyl ester group.

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